molecular formula C10H10O B089498 2-Phenyl-3-butyn-2-ol CAS No. 127-66-2

2-Phenyl-3-butyn-2-ol

Cat. No. B089498
CAS RN: 127-66-2
M. Wt: 146.19 g/mol
InChI Key: KSLSOBUAIFEGLT-UHFFFAOYSA-N
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Description

2-Phenyl-3-butyn-2-ol, also known as 2-phenylbut-2-en-1-ol, is an organic compound that belongs to the family of phenylbutenol compounds. It is a colorless liquid with a sweet odour. The compound is used in various applications, such as in pharmaceuticals, agrochemicals, and synthetic fragrances. It is also used as a precursor for the synthesis of other compounds.

Scientific Research Applications

  • Synthesis and Spectroscopic Analysis : A compound incorporating 2-Phenyl-3-butyn-2-ol was synthesized for use in nonlinear optical (NLO) properties research. This compound, synthesized using the Sonogashira response method, was analyzed for its vibrational spectroscopic characteristics and used as an intermediary in laboratory reagents (Praveenkumar, Subala, Anand, & Raman, 2021).

  • Mass Spectrometry Analysis : The structure of ionized 3-phenyl-1-butyn-3-ol was studied using collision-induced dissociation (CID) in electron impact mass spectrometry (EIMS). This research provided insights into intramolecular proton transfer reactions (Ym, Fr, Yp, & Liu, 1998).

  • Meyer–Schuster Rearrangements : Density functional theory calculations were used to investigate the Meyer–Schuster rearrangements of this compound in high-temperature water. The study highlighted the active role of hydrogen bonds and ambient water in these rearrangements (Wang, Chang, Gong, & Dai, 2012).

  • Hydrogenation Studies : Research on the hydrogenation of 2-methyl-3-butyn-2-ol over a Pd/ZnO catalyst provided insights into the kinetics and selectivity of the process. This study is relevant for understanding the industrial applications of similar compounds (Vernuccio, Goy, Rohr, Medlock, & Bonrath, 2016).

  • Catalytic Hydrogenation in Reactors : Another study compared the hydrogenation of 3-butyn-2-ol over Pd/Al2O3 in different types of reactors, providing insights into reactor efficiency and hydrogen utilization (Navarro-Fuentes, Keane, & Ni, 2019).

  • Lipase-Catalyzed Kinetic Resolution : The synthesis of optically active 3-butyn-2-ol, an important building block, was achieved through lipase-catalyzed kinetic resolution. This research highlights the compound's significance in synthesizing enantioselective compounds (Nakamura, Takenaka, & Ohno, 1998).

Safety and Hazards

2-Phenyl-3-butyn-2-ol is harmful if swallowed . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, and avoid getting the substance in eyes, on skin, or on clothing . It is also advised to avoid ingestion and inhalation .

properties

IUPAC Name

2-phenylbut-3-yn-2-ol
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InChI

InChI=1S/C10H10O/c1-3-10(2,11)9-7-5-4-6-8-9/h1,4-8,11H,2H3
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InChI Key

KSLSOBUAIFEGLT-UHFFFAOYSA-N
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Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C#C)(C1=CC=CC=C1)O
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Molecular Formula

C10H10O
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DSSTOX Substance ID

DTXSID7021990
Record name 2-Phenylbut-3-yn-2-ol
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Molecular Weight

146.19 g/mol
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Physical Description

Cream crystalline solid; [Alfa Aesar MSDS]
Record name 2-Phenyl-3-butyn-2-ol
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CAS RN

127-66-2
Record name 2-Phenyl-3-butyn-2-ol
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Record name 3-Hydroxy-3-phenyl-1-butyne
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is known about the reaction mechanism of 2-phenyl-3-butyn-2-ol in Meyer-Schuster rearrangements?

A: Density Functional Theory (DFT) calculations have been used to investigate the Meyer-Schuster rearrangements of this compound in high-temperature water (HTW) []. These studies suggest that the rearrangement does not proceed through a traditional carbonium ion intermediate. Instead, the initial transition state exhibits carbonium ion-like characteristics []. This process appears to be facilitated by both the ambient HTW environment and individual water molecules acting as catalysts through a proton relay mechanism along hydrogen-bond chains [].

Q2: How does the structure of this compound influence its reactivity with osmium complexes?

A: Research indicates that this compound can react with specific osmium hydride complexes to generate a mixture of isomeric products [, ]. These products include hydride-hydroxyosmacyclopropene and hydride-hydroxycarbyne derivatives []. Interestingly, the phenyl substituent on the this compound plays a crucial role in subsequent isomerization reactions leading to the formation of cyclic hydroxycarbene complexes []. The presence and nature of substituents on the carbon bearing the hydroxyl group significantly influence the product distribution in these reactions [].

Q3: Has this compound been investigated as a monomer for polymerization reactions?

A: Yes, this compound, classified as an α-hydroxyacetylene, has been successfully polymerized using molybdenum- and tungsten-based catalysts []. The presence of the phenyl substituent in this compound significantly influences both the polymerization yield and the solubility of the resulting polymer compared to unsubstituted α-hydroxyacetylenes [].

Q4: Can enzymes be utilized for the enantioselective synthesis of this compound derivatives?

A: Research has demonstrated the potential of using engineered enzymes for the enantioselective synthesis of this compound derivatives. For instance, a mutated esterase from Bacillus subtilis (BS2) exhibited high enantioselectivity (E > 100) in the kinetic resolution of acetates of arylaliphatic tertiary alcohols, including a 1,1,1-trifluoro-2-phenylbut-3-yn-2-ol analogue []. Additionally, Candida antarctica lipase A (CalA) has been engineered to improve its catalytic activity in the transesterification of racemic this compound [].

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